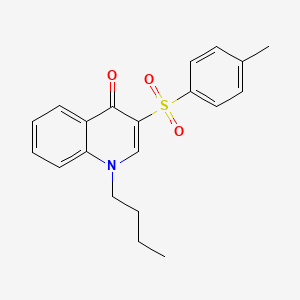

1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1-butyl-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-3-4-13-21-14-19(20(22)17-7-5-6-8-18(17)21)25(23,24)16-11-9-15(2)10-12-16/h5-12,14H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMFRRYBZZSJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.

Sulfonylation: The 4-methylbenzenesulfonyl group is introduced through a sulfonylation reaction, where the quinoline derivative is treated with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of dihydroquinolinones exhibit significant anticancer activity. Specifically, 1-butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development into anticancer agents .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have indicated that it effectively inhibits the growth of several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Material Science

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing advanced polymers. Its sulfonyl group enhances solubility and thermal stability, making it suitable for applications in high-performance materials. Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance .

Biological Research

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that it can inhibit certain enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. By modulating enzyme activity, this compound may offer therapeutic benefits in managing metabolic disorders .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates. This study highlights the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another case study focusing on antimicrobial efficacy, researchers tested the compound against multi-drug resistant strains of Staphylococcus aureus. The findings demonstrated that the compound inhibited bacterial growth at low micromolar concentrations. This suggests a promising avenue for developing new antibiotics based on this chemical structure .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer properties; induces apoptosis in cancer cells; antimicrobial activity against bacteria. |

| Material Science | Used in polymer synthesis; enhances solubility and thermal stability; improves mechanical properties. |

| Biological Research | Enzyme inhibition studies; potential therapeutic benefits for metabolic disorders. |

Mechanism of Action

The mechanism of action of 1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The sulfonylurea group is known to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target.

Comparison with Similar Compounds

Key Observations:

- Alkyl Chain Length : Pentyl derivatives (e.g., 81, 94) exhibit higher yields than butyl analogs (80, 93), suggesting improved reaction efficiency with longer alkyl chains .

- Physical State : Carbonyl-substituted compounds with bulky groups (e.g., naphthalene in 80, 81) form solids, while methoxybenzoyl derivatives (93, 94) remain oils, possibly due to reduced crystallinity .

Pharmacological Analogs and Receptor Interactions

Aripiprazole analogs with 1,4-dihydroquinolin-4-one moieties (e.g., 1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one) demonstrate multi-target binding to GPCRs like A2A adenosine and β2-adrenergic receptors . While the target compound lacks direct pharmacological data, structural parallels suggest:

- Sulfonyl vs.

- ADME Properties : Analogous compounds exhibit favorable oral bioavailability, implying that the target compound’s sulfonyl group might enhance metabolic stability .

Comparison with Natural Product Derivatives

FDB011523 (2-(2H-1,3-benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one) features a benzodioxole substituent at position 2, contrasting with the target compound’s 4-methylbenzenesulfonyl group at position 3 . This difference highlights:

- Electron-Withdrawing Effects: The sulfonyl group in the target compound may reduce electron density at the quinoline core compared to benzodioxole, influencing reactivity in further derivatization.

- Bioactivity Potential: Benzodioxole derivatives are associated with neuroleptic activity, whereas sulfonyl-substituted quinolines may target distinct pathways .

Biological Activity

1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 899217-42-6) is a compound belonging to the class of dihydroquinolinones, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 355.5 g/mol. The compound features a quinoline core that is substituted with a butyl group and a sulfonyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition: The compound has been shown to inhibit tyrosinase activity, which is crucial in melanin production. This property suggests potential applications in treating hyperpigmentation disorders .

- Antioxidant Activity: Research indicates that derivatives of dihydroquinolinones exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Antimicrobial Activity

Studies have demonstrated that certain dihydroquinolinone derivatives exhibit antimicrobial properties. The presence of the sulfonyl group enhances the interaction with microbial enzymes, leading to increased efficacy against various pathogens.

Anticancer Potential

Research has indicated that compounds similar to this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, studies on related compounds have shown inhibition of cell proliferation in cancer models .

Case Studies and Research Findings

A recent study evaluated the efficacy of various dihydroquinolinone derivatives, including analogs of this compound, in inhibiting tyrosinase activity. The results indicated that these compounds could significantly reduce melanin production in B16F10 melanoma cells when compared to controls .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, and how can experimental parameters be optimized?

Methodological Answer: The compound is synthesized via sulfonylation of a quinolone precursor. Key steps include:

- Thermal condensation : Reacting substituted anilines with malonic acid derivatives under solvent-free conditions (e.g., 150–200°C) to form the quinolone core .

- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra with predicted shifts (e.g., quinolone C4-carbonyl at ~180 ppm, sulfonyl group at ~130–140 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] or [M+Na]) with theoretical masses using soft ionization methods like ESI .

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and packing .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : The compound is lipophilic; dissolve in DMSO or DMF for biological assays. For crystallization, use ethyl acetate or methanol .

- Stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light due to the quinoline moiety’s photosensitivity .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its enzyme inhibition mechanisms?

Methodological Answer: The 4-methylbenzenesulfonyl group enhances binding affinity to enzyme active sites via:

- Hydrophobic interactions : The tolyl group fits into nonpolar pockets (e.g., in serine proteases).

- Hydrogen bonding : Sulfonyl oxygen atoms form H-bonds with catalytic residues (e.g., histidine in trypsin-like enzymes).

Experimental Validation : - Perform kinetic assays (e.g., IC determination) with/without sulfonyl modification.

- Use molecular docking (AutoDock Vina) to map binding poses .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer: Common contradictions (e.g., disordered sulfonyl groups) arise from:

- Dynamic motion : Use low-temperature crystallography (100 K) to reduce thermal motion artifacts.

- Twinned crystals : Apply SHELXD for structure solution and SHELXL for twin refinement .

Case Study : If R-factors remain high (>0.1), re-examine solvent masking or employ hydrogen atom placement constraints.

Q. What computational methods are suitable for predicting the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

Q. How can researchers analyze discrepancies in biological activity data across studies?

Methodological Answer: Discrepancies may stem from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Metabolic interference : Test metabolites via LC-MS to identify degradation products.

Statistical Approach : Apply meta-analysis to harmonize data from multiple studies, adjusting for covariates like cell line heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.